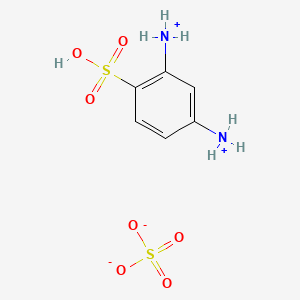
4-Sulpho-m-phenylenediammonium sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by the presence of sulfonic acid and diamine functional groups, making it a versatile intermediate in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Sulpho-m-phenylenediammonium sulphate typically involves the sulfonation of m-phenylenediamine. The reaction is carried out by treating m-phenylenediamine with sulfuric acid under controlled temperature conditions to introduce the sulfonic acid group. The resulting product is then neutralized with ammonium hydroxide to form the ammonium salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous monitoring of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Sulpho-m-phenylenediammonium sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.
Substitution: The diamine groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: N-substituted derivatives of m-phenylenediamine.
Wissenschaftliche Forschungsanwendungen
4-Sulpho-m-phenylenediammonium sulphate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Sulpho-m-phenylenediammonium sulphate involves its interaction with various molecular targets. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins and enzymes, leading to inhibition or modulation of their activity. The diamine groups can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diaminobenzenesulfonic acid: Similar structure but lacks the ammonium sulfate component.
Benzenesulfonic acid derivatives: Share the sulfonic acid group but differ in the substitution pattern on the benzene ring.
Uniqueness
4-Sulpho-m-phenylenediammonium sulphate is unique due to the presence of both sulfonic acid and diamine groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable ammonium salts enhances its solubility and makes it suitable for various applications .
Eigenschaften
CAS-Nummer |
93920-38-8 |
|---|---|
Molekularformel |
C6H10N2O7S2 |
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
(3-azaniumyl-4-sulfophenyl)azanium;sulfate |
InChI |
InChI=1S/C6H8N2O3S.H2O4S/c7-4-1-2-6(5(8)3-4)12(9,10)11;1-5(2,3)4/h1-3H,7-8H2,(H,9,10,11);(H2,1,2,3,4) |
InChI-Schlüssel |
BLRLDLUUBIPZBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[NH3+])[NH3+])S(=O)(=O)O.[O-]S(=O)(=O)[O-] |
Verwandte CAS-Nummern |
88-63-1 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


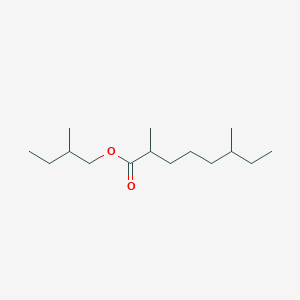


![7-Allyl-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13775058.png)
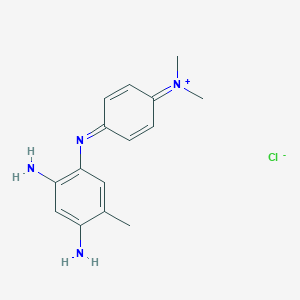
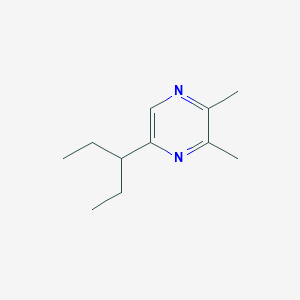

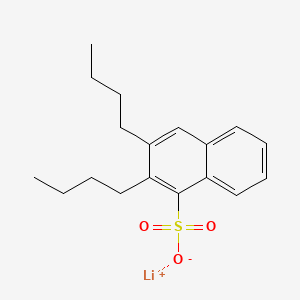
![2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate)](/img/structure/B13775117.png)
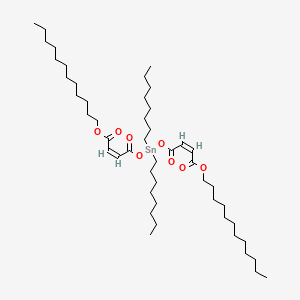
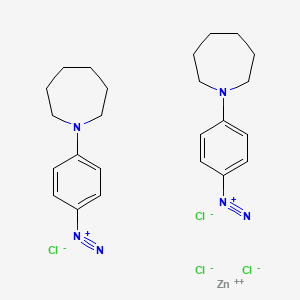
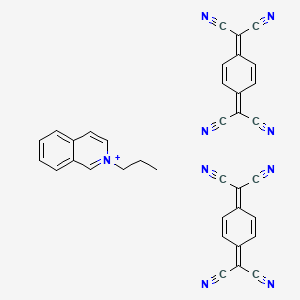
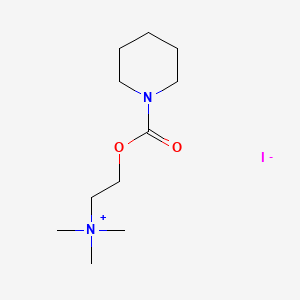
![1-[(2S,3R,4R,5S)-2-(azidomethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13775140.png)
